2-(4-Butoxyphenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method involves the condensation of 4-butoxyaniline with quinoline-4-carbohydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . Quality control measures are implemented to monitor the reaction progress and to ensure that the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)quinoline-4-carbohydrazide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
2-(4-Butoxyphenyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Butoxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
- 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide
- 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide
- 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide
These compounds share a similar quinoline-4-carbohydrazide core structure but differ in the substituent on the phenyl ring . The unique butoxy group in this compound imparts distinct chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-(4-butoxyphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-3-12-25-15-10-8-14(9-11-15)19-13-17(20(24)23-21)16-6-4-5-7-18(16)22-19/h4-11,13H,2-3,12,21H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLOISDSBBSKKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192924 |
Source
|
Record name | 4-Quinolinecarboxylic acid, 2-(4-butoxyphenyl)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51842-80-9 |
Source
|
Record name | 4-Quinolinecarboxylic acid, 2-(4-butoxyphenyl)-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51842-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinecarboxylic acid, 2-(4-butoxyphenyl)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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